molecular formula C23H23NO5 B2965914 (4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid CAS No. 2361827-48-5

(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid

Cat. No.: B2965914
CAS No.: 2361827-48-5
M. Wt: 393.439
InChI Key: DSOBPMJZKASGJA-NZQKXSOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is often used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution .


Chemical Reactions Analysis

The Fmoc group in the compound can react with triethylamine, leading to the removal of the Fmoc group . This is a common reaction in the synthesis of compounds with Fmoc-protected hydroxy-groups .

Scientific Research Applications

Protection and Deprotection in Synthetic Chemistry

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively utilized to protect hydroxy groups during the synthesis of complex molecules. This group can be conveniently removed by the action of triethylamine, offering a versatile tool in peptide synthesis and organic chemistry, where it is crucial to protect reactive groups temporarily (Gioeli & Chattopadhyaya, 1982).

Material Science and Self-Assembly

In the realm of materials science, derivatives of carboxylic acids, including pyridine carboxylic acids, have been synthesized and observed to self-organize in response to external stimuli such as heat, pH changes, and light. These amphoteric compounds demonstrate the ability to form intermolecular hydrogen bonds, leading to novel fibrous materials, which have implications for the development of responsive or smart materials (Aoki, Nakagawa, & Ichimura, 2000).

Photophysical Properties and Coordination Chemistry

The study of aromatic carboxylic acids and their derivatives in forming lanthanide coordination compounds highlights their potential in photophysical applications. Such compounds exhibit interesting luminescence properties, which could be leveraged in the design of new optical materials and sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Polymer Science

The synthesis of new aromatic polyamides derived from diphenylfluorene-based aromatic polyamides showcases the utility of carboxylic acid derivatives in creating high-performance polymers. These materials display excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced technological applications (Hsiao, Yang, & Lin, 1999).

Antibacterial Agents and Medicinal Chemistry

Pyridonecarboxylic acids, which share structural motifs with the compound , have been explored for their antibacterial properties. Such compounds exhibit significant activity against a range of bacteria, emphasizing their potential in developing new antibiotics. This application illustrates the compound's relevance in medicinal chemistry and drug design (Egawa et al., 1984).

Properties

IUPAC Name

(4aS,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)23-10-5-11-24(20(23)13-28-14-23)22(27)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)/t20-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBPMJZKASGJA-NZQKXSOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COCC2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(COC[C@@H]2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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